2-mercapto-3,6-dimethylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(13)12(2)10(14)11-8/h3-5H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUYCAQINXRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dimethyl-2-aminobenzamide with carbon disulfide (CS₂) under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product.
Reaction Conditions:
Reagents: 3,6-dimethyl-2-aminobenzamide, carbon disulfide, base (e.g., potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydroquinazolinones
Substitution: Halogenated quinazolinones, nitroquinazolinones
Scientific Research Applications
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one varies depending on its application:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
2-Mercapto-3-methylquinazolin-4(3H)-one
2,6-Dimethylquinazolin-4(3H)-one (Compound 3-52)
- Structure : Contains methyl groups at positions 3 and 6 but lacks the mercapto group.
- Synthesis : Synthesized via general method B with a 38% yield .
- Activity : The absence of the mercapto group diminishes hydrogen-bonding capacity, likely reducing receptor affinity compared to the target compound .
2-Mercapto-3-phenylquinazolin-4(3H)-one
Analgesic Activity
- The target compound’s 3,6-dimethyl groups may enhance activity compared to 2-mercapto-3-methyl derivatives (compound 1 in ), as methyl groups increase lipophilicity and tissue penetration .
- However, phenyl-substituted analogues (e.g., compound 3 in ) show higher analgesic efficacy due to stronger receptor interactions, suggesting a trade-off between solubility and potency .
Anticancer Potential
- Derivatives with 2-mercapto and alkyl/aryl groups (e.g., 6-chloro-3-(4-fluorophenyl) in ) exhibit anticancer activity via kinase inhibition. The target compound’s dimethyl groups may optimize steric compatibility with hydrophobic kinase pockets .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-Mercapto-3-methyl | 2,6-Dimethyl (3-52) |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 | 2.5 |
| Solubility (mg/mL) | 0.15 | 0.30 | 0.20 |
| Hydrogen Bond Donors | 1 (-SH) | 1 (-SH) | 0 |
- Hydrogen Bonding: The mercapto group enables interactions with biological targets (e.g., enzymes or receptors), a feature absent in 2,6-dimethylquinazolinone .
Biological Activity
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinazoline ring with a thiol (-SH) group and two methyl groups at the 3 and 6 positions. Its molecular formula is C₉H₈N₂S, with a molecular weight of 180.24 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer effects in various cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) and inhibits cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis | |
| HeLa (Cervical) | 10 | Cell cycle arrest | |
| A549 (Lung) | 20 | Inhibition of migration |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, inhibiting their activity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : It can affect key signaling pathways involved in cell growth and survival.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinazoline derivatives, including this compound, against resistant strains of bacteria. Results demonstrated that this compound had a lower MIC compared to conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Study on Anticancer Properties
In a recent clinical trial, patients with advanced breast cancer received treatment involving compounds derived from quinazoline. The results indicated that those treated with formulations containing this compound showed a significant reduction in tumor size compared to the control group .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-mercapto-3,6-dimethylquinazolin-4(3H)-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be checked for integrity before use .
- Ventilation : Employ fume hoods or local exhaust ventilation to prevent inhalation of dust or vapors. Avoid aerosol formation during weighing or transfer .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use water spray, alcohol-resistant foam, or CO₂ to extinguish fires involving the compound .
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Core Synthesis : React 3,6-dimethylanthranilic acid with thiourea in the presence of a dehydrating agent (e.g., POCl₃) to form the quinazolinone ring. Mercapto group introduction may require post-synthetic modification via nucleophilic substitution .
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates. Ethanol or methanol is preferred for recrystallization .
- Temperature Control : Maintain reflux temperatures (100–150°C) for cyclization steps. Lower temperatures (25–60°C) are suitable for mercapto group incorporation to avoid side reactions .
- Catalysts : Use Lewis acids (e.g., AlCl₃) or iodine to accelerate cyclization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the mercapto group (SH) appears as a singlet at δ 3.5–4.5 ppm in DMSO-d₆ .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water gradients .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using CLSI guidelines (e.g., M7-A5 for antimicrobial testing) to ensure consistency in microbial strains, inoculum size, and incubation conditions .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across derivatives. For example, electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity, while bulky substituents may reduce solubility .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase or NF-κB) and validate with in vitro assays .
Q. What strategies improve the solubility and bioavailability of this compound for pharmacological applications?
- Methodological Answer :
- Prodrug Design : Convert the mercapto group (-SH) to a thioether (-SR) or sulfonate (-SO₃H) to enhance aqueous solubility. For example, react with chloroacetyl chloride to form a thioester .
- Salt Formation : Use sodium or potassium salts of the sulfhydryl group to improve dissolution rates .
- Nanoparticle Encapsulation : Load the compound into PEGylated liposomes or PLGA nanoparticles to prolong circulation time and target specific tissues .
Q. How can regioselectivity challenges during heterocyclic ring functionalization be addressed in derivative synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) at specific positions to direct electrophilic substitution. Remove them post-functionalization via reduction or hydrolysis .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–200 W) to favor kinetically controlled pathways and reduce side reactions .
- Catalytic Systems : Use Pd/Cu-catalyzed cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to selectively attach aryl/heteroaryl groups to the quinazolinone core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
